molecular formula C11H10N2O2 B189425 1-Benzyluracil CAS No. 717-00-0

1-Benzyluracil

Katalognummer: B189425
CAS-Nummer: 717-00-0
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: VYBPQVFJJKEBLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound is characterized by the substitution of a benzyl group at the nitrogen atom in position 1 of the uracil ring. This modification imparts unique chemical and biological properties to the molecule, making it a subject of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyluracil can be synthesized through several methods. One common approach involves the alkylation of uracil derivatives. For instance, the Hilbert-Johnson reaction can be employed, where trimethylsilyl derivatives of uracil are alkylated using benzyl bromide . Another method involves the lithiation of uracil derivatives followed by reaction with benzyl halides .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, are common in industrial settings to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyluracil undergoes various chemical reactions, including:

    Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Benzyl bromide, sodium hydride, and dimethylformamide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various benzyl-substituted uracil derivatives.

    Oxidation Products: Oxidized forms of this compound with additional functional groups.

    Reduction Products: Reduced derivatives with altered electronic properties.

Wissenschaftliche Forschungsanwendungen

1-Benzyluracil has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in studying nucleobase chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to nucleobases.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-Benzyluracil involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The benzyl group enhances its binding affinity to these targets, potentially inhibiting their activity. This can lead to disruptions in nucleic acid synthesis and function, which is the basis for its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

    1-Methyluracil: Similar structure but with a methyl group instead of a benzyl group.

    6-Benzyluracil: Benzyl group attached at position 6 instead of position 1.

    5-Benzyluracil: Benzyl group attached at position 5.

Uniqueness: 1-Benzyluracil is unique due to the specific positioning of the benzyl group at the nitrogen atom in position 1, which imparts distinct chemical and biological properties compared to its analogs. This unique structure influences its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

1-Benzyluracil is an organic compound belonging to the family of uracil derivatives, which are nucleobases found in RNA. Its unique structure, characterized by a benzyl group attached to the nitrogen atom at position one of the uracil ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antiviral and anticancer agent, along with relevant research findings and case studies.

This compound can be synthesized through various methods, including palladium-catalyzed C-H activation and other organic synthesis techniques. The compound's molecular formula is C11H12N2O2C_{11}H_{12}N_{2}O_{2}, and it exhibits significant interactions with proteins involved in critical biological processes.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound, particularly against Human Immunodeficiency Virus (HIV-1). Derivatives of this compound, especially those with modifications at the 6th position of the uracil ring (such as 6-amino and 6-azido groups), have shown promising inhibitory effects against HIV-1 in cell cultures. These derivatives demonstrated potent anti-HIV activity with minimal cytotoxicity, suggesting their potential as novel anti-HIV agents.

Table 1: Antiviral Activity of this compound Derivatives

Compound NameModificationIC50 (µM)Cytotoxicity (CC50)Selectivity Index
6-Amino-1-benzyluracilAmino group at position 60.5>100>200
6-Azido-1-benzyluracilAzido group at position 60.3>100>333
This compoundNo modification2.0>100>50

Anticancer Activity

In addition to its antiviral properties, this compound has been investigated for its anticancer potential. It acts as an inhibitor of several enzymes implicated in cancer progression, such as cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR). Molecular docking studies indicate that it binds effectively to these proteins, suggesting a mechanism through which it may exert its anticancer effects.

Case Study: Inhibition of Lung Cancer Cells

A study conducted on lung cancer cell lines demonstrated that this compound significantly reduced cell proliferation. The compound was administered at varying concentrations, and the results indicated a dose-dependent inhibition of cell growth.

  • Experimental Design : Lung cancer cells were treated with different concentrations of this compound for 48 hours.
  • Results : The IC50 value was determined to be approximately 15 µM, indicating effective inhibition of cell proliferation.

Table 2: Anticancer Activity Against Lung Cancer Cells

Concentration (µM)Cell Viability (%)
0100
585
1070
1555
2030

The mechanism through which this compound exerts its biological effects involves binding to key proteins involved in cell proliferation and survival pathways. Molecular docking studies have shown that it interacts with active sites on target enzymes, potentially leading to inhibition of their activity.

Eigenschaften

IUPAC Name

1-benzylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-6-7-13(11(15)12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBPQVFJJKEBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285494
Record name 1-Benzyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717-00-0
Record name NSC42056
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 10 g (89 mmol) of uracil and 24.6 g of potassium carbonate in 350 mL DMF was stirred for 12 hours at room temperature, after which 16.5 mL (139 mmol) of benzyl bromide was added and the reaction allowed to continue for 2 days at room temperature. The undissolved residue was removed by filtration and the solvent removed from the filtrate under reduced pressure. 150 mL water was added to the residue and the mixture extracted 3 times with 100 mL methylene chloride. The collected methylene chloride fractions were washed with water, dried over MgSO4 and evaporated to dryness under reduced pressure. The residue was treated with a small amount of chloroform/methanol 40:1 from which 1-benzyluracil partially crystallizes. 2.6 g 1-benzyluracil was isolated by filtration and the rest was isolated by preparative column chromatography, using chloroform/methanol 40:1 giving a yield of 3.95 g (22%)(m.p. 168–170° C., Lit. 168–170° C., Kundu et al., J. Chem. Soc. Perkin Trans 1, 1985, 1295).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

This experiment was performed to verify the role of DMSO solvent in the generation of the bromine electrophile. Thus, this synthesis was done following the same procedure as for the synthesis of 1-benzyl-5-bromouracil, with the sole exception that DMSO was replaced by dimethylformamide (DMF), as solvent. Extraction was done by water-EtOAc and crystallization was done from EtOAc-Hexanes. After filtration, washing with hexanes and drying under high vacuum, 1.4 g of pure 1-benzyluracil, was isolated, as clean white crystals with properties shown below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

In accordance with this process, 6-Chlorouracil (1) is alkylated with 2-(bromomethyl)benzonitrile in the presence of NaH and LiBr in a mixture of DMF-DMSO to produce the N-benzyluracil derivative (2) in 54% yield. Compound (2) is further alkylated with iodomethane and NaH in DMF/THF to give the 1,3 disubstituted uracil (3) in 72% yield. Subsequent displacement of chlorouracil (IV) with 3(R)-aminopiperidine dihydrochloride in the presence of either NaHCO3 in hot methanol or K2CO3 in aqueous isopropanol provides alogliptin (4), which is isolated as the corresponding benzoate salt by treatment with benzoic acid in ethanol. The overall yield of this three-stage process is ˜20-25%. One of the disadvantages of above described process is the difficulty to separate and purify mixtures of solvents with high boiling point (for example, DMF/DMSO) for recycling. Another disadvantage is the usage of hazardous materials such as sodium hydride, which requires anhydrous solvents as a reaction media.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyluracil
Reactant of Route 2
Reactant of Route 2
1-Benzyluracil
Reactant of Route 3
Reactant of Route 3
1-Benzyluracil
Reactant of Route 4
Reactant of Route 4
1-Benzyluracil
Reactant of Route 5
Reactant of Route 5
1-Benzyluracil
Reactant of Route 6
Reactant of Route 6
1-Benzyluracil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.